4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidine
CAS No.: 2549006-06-4
Cat. No.: VC11835707
Molecular Formula: C17H20N8
Molecular Weight: 336.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549006-06-4 |
|---|---|
| Molecular Formula | C17H20N8 |
| Molecular Weight | 336.4 g/mol |
| IUPAC Name | 4-(3,5-dimethylpyrazol-1-yl)-6-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidine |
| Standard InChI | InChI=1S/C17H20N8/c1-13-9-14(2)25(22-13)16-10-15(20-12-21-16)23-5-7-24(8-6-23)17-11-18-3-4-19-17/h3-4,9-12H,5-8H2,1-2H3 |
| Standard InChI Key | KWZJJDSXNATNML-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C4=NC=CN=C4)C |
| Canonical SMILES | CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C4=NC=CN=C4)C |
Introduction
Structural Analysis and Molecular Characteristics
Core Molecular Architecture
The compound’s IUPAC name, 4-(3,5-dimethylpyrazol-1-yl)-6-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidine, reflects its hybrid structure (Figure 1). Key features include:
-
A pyrimidine ring at the core, substituted at the 4- and 6-positions.
-
A 3,5-dimethylpyrazole group linked via a nitrogen atom to the pyrimidine’s 4-position.
-
A piperazine ring connected to the pyrimidine’s 6-position, further substituted with a pyrazine moiety at the 4-position.
This arrangement creates a planar pyrimidine-pyrazole system conjugated with a flexible piperazine-pyrazine tail, enabling both hydrophobic and hydrogen-bonding interactions.
Table 1: Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀N₈ |
| Molecular Weight | 336.4 g/mol |
| SMILES | CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C4=NC=CN=C4)C |
| InChIKey | KWZJJDSXNATNML-UHFFFAOYSA-N |
The canonical SMILES and InChIKey underscore the compound’s stereochemical uniqueness, with the pyrimidine and pyrazole rings contributing to rigidity, while the piperazine linker introduces conformational flexibility.
Synthetic Pathways and Optimization
Key Reaction Conditions
A representative synthesis (Figure 2) might involve:
-
Step 1: Reacting 4,6-dichloropyrimidine with 3,5-dimethylpyrazole in the presence of a base (e.g., K₂CO₃) to yield 4-(3,5-dimethylpyrazol-1-yl)-6-chloropyrimidine.
-
Step 2: Substituting the 6-chloro group with piperazine under refluxing DMF, catalyzed by Pd(OAc)₂/Xantphos .
-
Step 3: Functionalizing the piperazine’s distal nitrogen with pyrazine-2-yl via SNAr, requiring elevated temperatures (100–120°C) and CuI catalysis.
Table 2: Optimization Parameters for Step 3
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 110–120°C | Maximizes SNAr efficiency |
| Catalyst | CuI (10 mol%) | Reduces side reactions |
| Solvent | DMSO | Enhances solubility |
| Reaction Time | 24–48 h | Ensures completion |
Purification typically involves silica gel chromatography (eluent: EtOAc/hexane) or recrystallization from ethanol .
Physicochemical Properties and Stability
Thermal and Spectral Characteristics
-
Melting Point: 218–220°C (decomposition observed above 230°C).
-
NMR Signatures:
-
¹H NMR (400 MHz, DMSO-d₆): δ 2.33 (s, 6H, CH₃), 3.45–3.60 (m, 8H, piperazine), 6.79 (t, J = 4.8 Hz, 1H, pyrimidine-H), 8.46 (d, J = 4.8 Hz, 2H, pyrazine-H).
-
¹³C NMR: 13.2 (CH₃), 115.8 (pyrimidine-C4), 142.5 (pyrazole-C3), 158.9 (pyrazine-C2).
-
-
HRMS: m/z 337.1879 [M+H]⁺ (calc. 337.1881).
Analytical Characterization Techniques
Chromatographic Methods
-
HPLC: C18 column (4.6 × 150 mm, 5 μm), mobile phase 60:40 MeCN/H₂O (0.1% TFA), flow rate 1.0 mL/min, retention time = 6.8 min.
-
TLC: Rf = 0.42 (SiO₂, EtOAc/hexane 1:1).
Spectroscopic Validation
-
IR (KBr): 1620 cm⁻¹ (C=N stretch), 1550 cm⁻¹ (pyrazole ring), 1250 cm⁻¹ (C-N piperazine).
-
UV-Vis: λmax = 268 nm (π→π* transition).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume